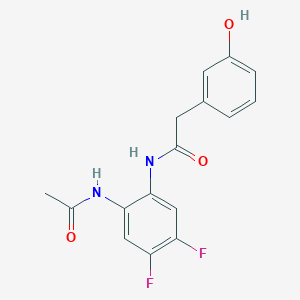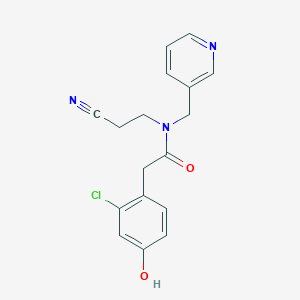
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CHPA.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. CHPA has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, CHPA can also inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. Additionally, CHPA has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using CHPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is the development of new analogs of CHPA that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of CHPA and to identify potential drug targets for cancer therapy. Finally, the potential use of CHPA in combination with other anticancer agents should also be explored, as this may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis method for 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then reacted with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to obtain the final product.
Scientific Research Applications
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to exhibit potent antitumor activity. Studies have also shown that CHPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-16-10-15(22)5-4-14(16)9-17(23)21(8-2-6-19)12-13-3-1-7-20-11-13/h1,3-5,7,10-11,22H,2,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYZBFVLURSOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)C(=O)CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)
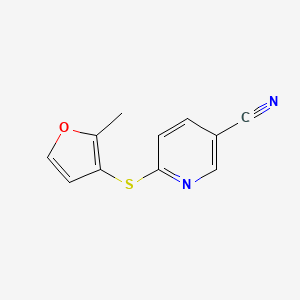
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
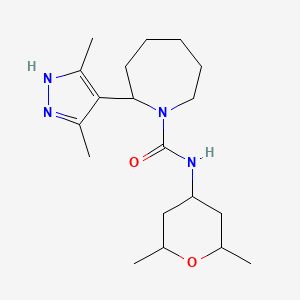
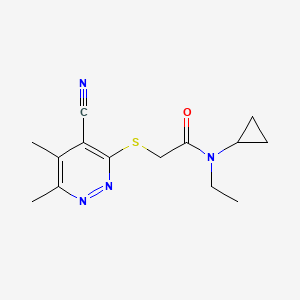
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
